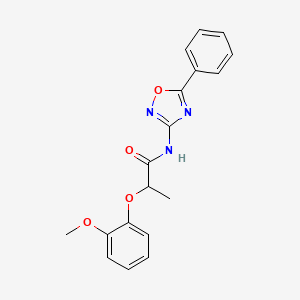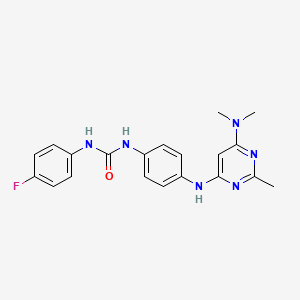![molecular formula C16H15N3O3 B11338264 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B11338264.png)
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzodiazole precursor under nitration conditions. The reaction is carried out in the presence of a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, condensation, and purification steps. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced benzodiazole compounds, and substituted phenoxy derivatives .
Scientific Research Applications
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may target bacterial enzymes and disrupt essential biochemical pathways, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- 2-[(2,6-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
Uniqueness
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C16H15N3O3/c1-10-3-6-15(11(2)7-10)22-9-16-17-13-5-4-12(19(20)21)8-14(13)18-16/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
WDMRFEUKSVJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11338181.png)
![N-[2-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B11338187.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338197.png)
![7-Chloro-2-[3-(morpholin-4-yl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11338220.png)
![2-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11338224.png)
![N-(3-fluorophenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338227.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11338249.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11338255.png)
![4-(ethylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338257.png)
![5-phenyl-3-(propan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338261.png)
![(2Z)-7-(4-fluorophenyl)-2-[(4-methylphenyl)imino]-2,6,7,8-tetrahydroquinazolin-5(1H)-one](/img/structure/B11338263.png)
